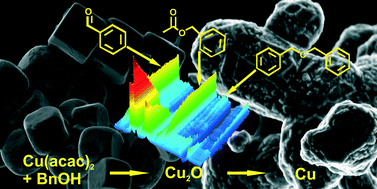Matching the organic and inorganic counterparts during nucleation and growth of copper-based nanoparticles – in situ spectroscopic studies†
CrystEngComm Pub Date: 2015-06-09 DOI: 10.1039/C5CE00454C
Abstract
Although syntheses in organic solvents provide access to a wide range of copper-based nanoparticles, the correlation between organic reactions in solution and nucleation and growth of nanoparticles with defined properties is not well understood. Here, we utilize the Multivariate Curve Resolution-Alternative Least Squares (MCR-ALS) methodology to examine spectroscopic data recorded in situ during the synthesis of copper-based nanoparticles. While earlier studies showed that depending on the temperature copper(II) acetylacetonate reacts with benzyl alcohol and forms either copper oxides or copper nanoparticles, we link the inorganic reaction with their organic counterparts. From X-ray Absorption Near Edge Spectroscopy (XANES) and Ultraviolet-visible spectroscopy (UV-vis) data we learn that copper(I) oxide forms directly from the solution and is the final product at low temperature of 140 °C. We observe in Fourier Transformed Infrared (FTIR) spectra an increasing concentration of benzyl acetate that co-occurs with the formation of a copper enolate and evolution of benzaldehyde, which accompanies the reduction of copper ions. We also record the interaction of organic species at the Cu2O surface, which inhibits a further reduction to metallic copper. When we raise the synthesis temperature to 170 °C it turns out that the Cu2O is just an intermediate species. It subsequently transforms by solid-state reduction to metallic copper accompanied by oxidation of benzyl alcohol to benzaldehyde.


Recommended Literature
- [1] Cu(ii)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence†
- [2] Nonconductive layered hexagonal boron nitride exfoliation by bipolar electrochemistry†
- [3] Vibrational entropy of disorder in Cu3Au with different degrees of short-range order
- [4] Synthesis, broad spectrum antibacterial activity, and X-ray co-crystal structure of the decoding bacterial ribosomal A-site with 4′-deoxy-4′-fluoro neomycin analogs†
- [5] Stabilization of η3-indenyl compounds by sterically demanding N,N-chelating ligands in the molybdenum coordination sphere†
- [6] Curvature induced hierarchical wrinkling patterns in soft bilayers
- [7] Microfluidic 68Ga-labeling: a proof of principle study
- [8] Enantioselective synthesis of 1,2,4-triazolines by chiral iron(ii)-complex catalyzed cyclization of α-isocyano esters and azodicarboxylates†
- [9] Structural evolution of aragonite superstructures obtained in the presence of the siderophore deferoxamine†
- [10] Dissociative and non-dissociative adsorption dynamics of N2 on Fe(110)










